N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and 1,2,4-triazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazoles with phenacyl bromides under reflux conditions in solvents such as propan-2-ol, methyl ethyl ketone, or acetone . The reaction conditions often include the use of acids like hydrochloric acid or hydrobromic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach minimizes the use of hazardous solvents and reduces energy consumption . Additionally, metal complex catalysis can be employed to achieve high selectivity and efficiency in the synthesis of imidazo[2,1-b]thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as Raf kinases and IGF-IR (insulin-like growth factor receptor), leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . Additionally, it can modulate the immune system by activating T-cells and increasing neutrophil mobility .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory properties.
Pifithrin-β: An antineoplastic agent that shares structural similarities with imidazo[2,1-b]thiazole.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole core.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide stands out due to its unique combination of imidazo[2,1-b]thiazole and 1,2,4-triazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to inhibit multiple molecular targets and modulate immune responses makes it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c21-13(12-15-8-16-19-12)17-10-4-2-1-3-9(10)11-7-20-5-6-22-14(20)18-11/h1-8H,(H,17,21)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSPEGTIFTHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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